molecular formula C11H24N2 B491363 6-(Piperidin-1-yl)hexan-1-amine CAS No. 81960-05-6

6-(Piperidin-1-yl)hexan-1-amine

Cat. No.: B491363
CAS No.: 81960-05-6
M. Wt: 184.32g/mol
InChI Key: ANSUHSUKCJJKJY-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)hexan-1-amine is a secondary amine featuring a hexyl chain terminating in a primary amine group and a piperidine ring (a six-membered nitrogen-containing heterocycle) at the sixth carbon. Its molecular formula is C₁₁H₂₄N₂, with a molar mass of 184.33 g/mol . The compound is synthesized via nucleophilic substitution or reductive amination routes, yielding a yellow oil with a reported 65% yield . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 7.16 (m, 5H), 6.84–6.75 (m, 2H), 3.10 (m, 3H), 2.60–2.50 (m, 8H), 1.39–1.10 (m, 6H) .
  • LC-MS (ESI): m/z 261 [M + H]⁺ .

The compound is utilized in medicinal chemistry as a building block for A₂A adenosine receptor antagonists (e.g., quinazoline derivatives) and is available commercially as an early-discovery research chemical .

Properties

CAS No.

81960-05-6

Molecular Formula

C11H24N2

Molecular Weight

184.32g/mol

IUPAC Name

6-piperidin-1-ylhexan-1-amine

InChI

InChI=1S/C11H24N2/c12-8-4-1-2-5-9-13-10-6-3-7-11-13/h1-12H2

InChI Key

ANSUHSUKCJJKJY-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCCCCCN

Canonical SMILES

C1CCN(CC1)CCCCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Piperidin-1-yl)hexan-1-amine typically involves the reaction of piperidine with a suitable hexyl halide under basic conditions. One common method is the nucleophilic substitution reaction, where piperidine reacts with 1-bromohexane in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 6-(Piperidin-1-yl)hexan-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)hexan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Piperidin-1-yl)hexan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)hexan-1-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites of proteins, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Heterocycles

2.1.1. 6-(Pyrrolidin-1-yl)hexan-1-amine
  • Heterocycle : Pyrrolidine (5-membered ring).
  • Molecular Formula : C₁₀H₂₂N₂.
  • Molar Mass : 170.30 g/mol .
  • Key Differences: Smaller ring size reduces steric bulk and increases ring strain compared to piperidine. No direct synthesis or application data is available, but it is listed as a supplier product .
2.1.2. 6-[2-(Fluoromethyl)morpholino]hexan-1-amine
  • Heterocycle : Morpholine (6-membered ring with an oxygen atom).
  • Substituent : 2-Fluoromethyl group.
  • Molecular Formula : C₁₁H₂₂FN₂O.
  • Molar Mass : 217.31 g/mol.
  • Synthesis: Prepared via hydrazine hydrate-mediated deprotection in ethanol at 85°C (77% yield) .

Derivatives with Terminal Functional Group Modifications

2.2.1. 6-(Piperidin-1-yl)hexanoic Acid
  • Terminal Group : Carboxylic acid.
  • Molecular Formula : C₁₁H₂₂N₂O₂.
  • Molar Mass : 214.31 g/mol.
  • Applications : Intermediate for esters/amides in surfactant or polymer synthesis .
2.2.2. 6-(Piperidin-1-yl)hexan-1-ol
  • Terminal Group : Hydroxyl.
  • Molecular Formula: C₁₁H₂₃NO.
  • Key Differences : The hydroxyl group enables hydrogen bonding, altering solubility and reactivity compared to the amine .

Hexanoic Acid Esters/Amides with Amino Substituents

Compounds like 6-(diethylamino)hexanoic acid and 6-(morpholin-4-yl)hexanoic acid are synthesized via Eschweiler–Clarke methylation or nucleophilic substitution. These derivatives are used in long-chain surfactants and polymeric materials .

Comparative Data Tables

Table 1. Structural and Physicochemical Properties

Compound Heterocycle Substituent Molecular Formula Molar Mass (g/mol) Yield (%) Key Applications
6-(Piperidin-1-yl)hexan-1-amine Piperidine None C₁₁H₂₄N₂ 184.33 65 A₂A antagonists
6-(Pyrrolidin-1-yl)hexan-1-amine Pyrrolidine None C₁₀H₂₂N₂ 170.30 N/R Supplier product
6-[2-(Fluoromethyl)morpholino]hexan-1-amine Morpholine 2-Fluoromethyl C₁₁H₂₂FN₂O 217.31 77 Enzyme inhibitors
6-(Piperidin-1-yl)hexanoic acid Piperidine Carboxylic acid C₁₁H₂₂N₂O₂ 214.31 N/R Surfactants

Key Findings

  • Morpholine derivatives, with oxygen atoms, show improved polarity for pharmacokinetic optimization .
  • Terminal Group Influence : Amines are preferred for receptor targeting, while carboxylic acids/esters serve as intermediates for materials science .
  • Synthetic Yields: Fluoromethyl-substituted morpholino derivatives achieve higher yields (77%) compared to piperidine analogues (65%), possibly due to milder deprotection conditions .

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